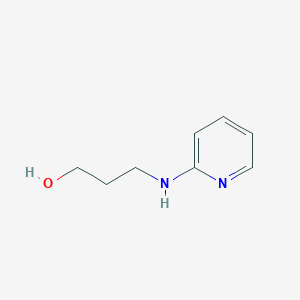

2-(3-Hydroxypropyl)aminopyridine

Vue d'ensemble

Description

2-(3-Hydroxypropyl)aminopyridine is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . A rapid and efficient synthesis of 2-aminopyridine derivatives has been reported, via a catalyst-free four-component method .Molecular Structure Analysis

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is used in the synthesis of diverse biological molecules and serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .Chemical Reactions Analysis

2-Aminopyridine is known for its simple design, which can be used to produce single products with minimum side reactions . It is used in the synthesis of diverse biological molecules . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .Applications De Recherche Scientifique

Synthesis of Diverse Biological Molecules

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

Drug Discovery

The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .

Catalyst-Free Synthesis

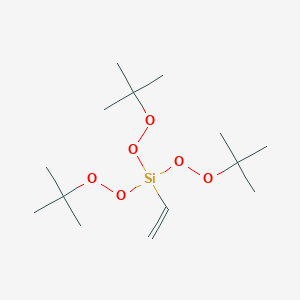

A rapid and efficient synthesis of 2-aminopyridine derivatives, via the catalyst-free four-component method, has been described . This protocol provides a simple and practical approach to functionalized 2-aminopyridnes from readily available substrates under solvent-free conditions .

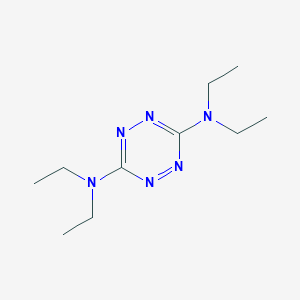

Synthesis of Nitrogen Heterocyclic Compounds

2-Aminopyridines scaffolds are an important class of nitrogen heterocyclic compounds with a wide range of biological activities . Multicomponent reactions (MCRs) are useful methods for the construction of nitrogen heterocyclic compounds .

Synthesis of β-Amino Carbonyl Compounds

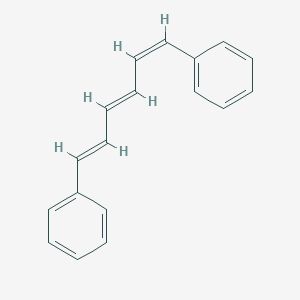

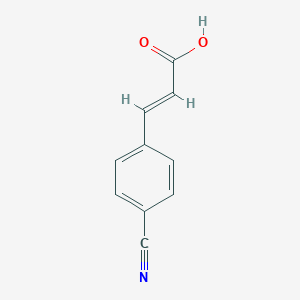

A microwave-assisted, convenient, efficient, and catalyst-free procedure is described for the synthesis of 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one derivatives by Michael addition of 2-aminopyridine to the chalcones . β-Amino carbonyl compounds with a wide range of biological activities and pharmacological properties such as anticancer, antibacterial, and antifungal properties have been reported .

Synthesis of Bioactive Compounds

The approach based on conjugate addition of amines to α,β-unsaturated carbonyl compounds (aza-Michael addition) has been increasingly drawing interest in organic synthesis . This opens an easy route for synthesizing pivotal intermediates such as β-amino carbonyl, ester, nitrile, and amide which can be applied in the synthesis of natural products, chiral auxiliaries, bioactive compounds, pharmaceuticals, fine chemicals, etc .

Mécanisme D'action

Target of Action

It’s known that pyridine derivatives are used in the synthesis of diverse biological molecules . They are often used as pharmacophores against various biological targets .

Mode of Action

Aminopyridines, in general, are known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons due to delayed repolarization

Biochemical Pathways

For instance, 3-hydroxypropionic acid, a compound structurally similar to 2-(3-Hydroxypropyl)aminopyridine, is known to participate in autotrophic carbon dioxide (CO2) assimilation pathway .

Pharmacokinetics

A study on a similar compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-ap), showed that gender was associated with volume of distribution, and the number of cycles administered was associated with clearance .

Result of Action

Based on the general properties of aminopyridines, it can be speculated that the compound may affect the duration of action potentials in axons, potentially influencing nerve conduction .

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling, a reaction often used in the synthesis of pyridine derivatives, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

2-(3-Hydroxypropyl)aminopyridine is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity, acute dermal toxicity, skin corrosion, serious eye damage, and aquatic hazards .

Orientations Futures

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . This suggests that 2-(3-Hydroxypropyl)aminopyridine could have potential applications in the synthesis of diverse biological molecules in the future .

Propriétés

IUPAC Name |

3-(pyridin-2-ylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-7-3-6-10-8-4-1-2-5-9-8/h1-2,4-5,11H,3,6-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTQBQLTBUGHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464994 | |

| Record name | 2-(3-Hydroxypropyl)aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19068-80-5 | |

| Record name | 2-(3-Hydroxypropyl)aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)